molecular formula C18H16ClNO3 B4655300 (E)-ethyl 4-(2-chloro-3-phenylacrylamido)benzoate

(E)-ethyl 4-(2-chloro-3-phenylacrylamido)benzoate

Cat. No.: B4655300
M. Wt: 329.8 g/mol
InChI Key: AXLAIGLUQMKDLK-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-ethyl 4-(2-chloro-3-phenylacrylamido)benzoate is an organic compound that belongs to the class of amides and esters This compound is characterized by the presence of a chloro-substituted phenylacrylamide group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 4-(2-chloro-3-phenylacrylamido)benzoate typically involves a multi-step process. One common method includes the following steps:

    Preparation of 2-chloro-3-phenylacrylic acid: This can be achieved through the chlorination of cinnamic acid.

    Formation of 2-chloro-3-phenylacrylamide: The acid is then converted to its corresponding amide using ammonia or an amine.

    Esterification: The final step involves the esterification of the amide with ethyl 4-hydroxybenzoate under acidic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 4-(2-chloro-3-phenylacrylamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products

    Oxidation: Formation of 4-(2-chloro-3-phenylacrylamido)benzoic acid.

    Reduction: Formation of ethyl 4-(2-chloro-3-phenylamino)benzoate.

    Substitution: Formation of ethyl 4-(2-hydroxy-3-phenylacrylamido)benzoate or ethyl 4-(2-amino-3-phenylacrylamido)benzoate.

Scientific Research Applications

(E)-ethyl 4-(2-chloro-3-phenylacrylamido)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-ethyl 4-(2-chloro-3-phenylacrylamido)benzoate involves its interaction with specific molecular targets. The chloro-substituted phenylacrylamide group can interact with enzymes or receptors, potentially inhibiting their activity. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(2-chloro-3-phenylacrylamido)benzoate: Similar structure but without the (E)-configuration.

    Ethyl 4-(2-bromo-3-phenylacrylamido)benzoate: Similar structure with a bromo group instead of a chloro group.

    Ethyl 4-(2-chloro-3-phenylacrylamido)benzoate: Similar structure with different substituents on the phenyl ring.

Uniqueness

(E)-ethyl 4-(2-chloro-3-phenylacrylamido)benzoate is unique due to its specific (E)-configuration, which can influence its reactivity and interaction with biological targets. The presence of the chloro group also imparts distinct chemical properties compared to other halogen-substituted analogs.

Properties

IUPAC Name

ethyl 4-[[(E)-2-chloro-3-phenylprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-2-23-18(22)14-8-10-15(11-9-14)20-17(21)16(19)12-13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,20,21)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLAIGLUQMKDLK-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-ethyl 4-(2-chloro-3-phenylacrylamido)benzoate
Reactant of Route 2
Reactant of Route 2
(E)-ethyl 4-(2-chloro-3-phenylacrylamido)benzoate
Reactant of Route 3
Reactant of Route 3
(E)-ethyl 4-(2-chloro-3-phenylacrylamido)benzoate
Reactant of Route 4
Reactant of Route 4
(E)-ethyl 4-(2-chloro-3-phenylacrylamido)benzoate
Reactant of Route 5
Reactant of Route 5
(E)-ethyl 4-(2-chloro-3-phenylacrylamido)benzoate
Reactant of Route 6
Reactant of Route 6
(E)-ethyl 4-(2-chloro-3-phenylacrylamido)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.